5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine: is a complex organic compound that features a boron-containing dioxaborolane ring and a tosyl-protected pyrrolopyrimidine core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods to optimize reaction conditions and yields is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially leading to the formation of dihydropyrrolopyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Boronic acids.
Reduction: Dihydropyrrolopyrimidine derivatives.
Substitution: Various functionalized pyrrolopyrimidine derivatives.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The boron-containing moiety makes this compound useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology:
Bioconjugation: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, aiding in the study of biological processes.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine exerts its effects is largely dependent on its application. In cross-coupling reactions, the boron center participates in the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the desired product. In biological applications, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with applications in organic synthesis.
1-Methylpyrazole-4-boronic acid pinacol ester: Used in similar synthetic applications but with a different heterocyclic core.
Biological Activity
The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7h-pyrrolo[2,3-d]pyrimidine (CAS Number: 934178-97-9) is a complex organic molecule notable for its unique structural properties and potential applications in medicinal chemistry and organic synthesis. This article provides an in-depth exploration of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Structural Overview
This compound features a boron-containing dioxaborolane ring and a tosyl-protected pyrrolopyrimidine core , which contribute to its reactivity and biological interactions. The presence of the boron atom allows for participation in various chemical reactions, particularly in cross-coupling processes.
The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The boron center is critical for its mechanism of action:
- Cross-Coupling Reactions : In synthetic applications, the boron atom participates in forming boronate esters that undergo transmetalation with palladium catalysts to yield desired products.
- Biological Interactions : The compound may modulate enzyme activity or receptor binding through specific interactions. Preliminary studies suggest potential inhibitory effects on certain kinases involved in cancer progression.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Kinase Inhibition | Inhibits specific kinases involved in cancer pathways | |
Enzyme Modulation | Potential modulation of enzyme activities | |
Cross-Coupling Efficiency | High efficiency in synthetic applications |
Case Study 1: Kinase Inhibition
A study investigated the inhibitory effects of the compound on various kinases associated with cancer. Results indicated that it effectively inhibited the activity of several receptor tyrosine kinases at sub-micromolar concentrations. The selectivity profile suggested reduced off-target effects compared to other kinase inhibitors.
Case Study 2: Synthesis and Application
In a synthetic route optimization study, researchers demonstrated that the incorporation of the dioxaborolane moiety significantly enhanced the yield of target compounds in cross-coupling reactions. The study highlighted the utility of this compound as a versatile building block in medicinal chemistry.
Synthesis Pathways
The synthesis of This compound typically involves several key steps:
- Formation of Pyrrolopyrimidine Core : Achieved through cyclization reactions involving pyrrole and pyrimidine derivatives.
- Introduction of Tosyl Group : Conducted via sulfonation using tosyl chloride in the presence of a base.
- Boron Incorporation : The dioxaborolane moiety is introduced through boron chemistry techniques.
Properties
IUPAC Name |
7-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BN3O4S/c1-13-6-8-14(9-7-13)28(24,25)23-11-16(15-10-21-12-22-17(15)23)20-26-18(2,3)19(4,5)27-20/h6-12H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPOBLQBYBAHND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=NC=C23)S(=O)(=O)C4=CC=C(C=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.